Aschantin

Übersicht

Beschreibung

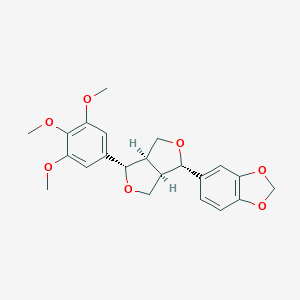

Aschantin (C₂₂H₂₄O₇, CAS 13060-15-6) is a bioactive tetrahydrofuran lignan predominantly isolated from Magnolia flos (Magnolia flower buds) and Hernandia nymphaeifolia . Structurally, it belongs to the neolignan family, characterized by two phenylpropanoid units linked via a tetrahydrofuran ring. This compound exhibits diverse biological activities, including:

- Anticancer effects: Inhibition of mTOR kinase, suppressing epidermal growth factor (EGF)-induced cell transformation and colony growth in cancer cells (e.g., LNCaP, MIAPaCa-2) .

- Enzyme modulation: Potent inhibition of cytochrome P450 (CYP2C8, CYP2C9, CYP2C19, CYP3A4) and uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes, impacting drug metabolism .

- Anti-inflammatory and neuroprotective roles: Modulation of iNOS/COX-2 and MAPK/NF-κB pathways in neuroinflammation models .

Its mechanism of action involves competitive binding to the ATP pocket of mTOR kinase, destabilizing c-Jun via GSK3β activation, and inducing proteasomal degradation . This compound also demonstrates Ca²⁺-antagonistic and antiplasmodial properties .

Vorbereitungsmethoden

Natural Extraction Methods

Aschantin is natively found in plant species such as Magnolia flos (Flos Magnoliae) and Hernandia nymphaeifolia. Extraction typically involves solvent-based isolation, though yields are often low due to the compound’s limited natural abundance.

Solvent Extraction and Partitioning

The dried flower buds of Magnolia fargesii are ground and subjected to methanol or ethanol extraction. The crude extract is suspended in water and sequentially partitioned with non-polar (e.g., hexane) and semi-polar (e.g., chloroform) solvents to enrich lignan content . Further purification employs chromatographic techniques such as silica gel column chromatography or preparative HPLC.

Key Challenges:

-

Low extraction efficiency (typical yields < 0.5% w/w).

-

Co-elution with structurally similar lignans necessitates advanced separation methods.

Synthetic Preparation Methods

Synthetic routes to this compound prioritize enantioselective construction of its tetrahydrofurofuran core and 1,3-benzodioxole substituents. Two dominant strategies are explored below.

Asymmetric Synthesis via Chiral Auxiliaries

This approach, pioneered in academic settings, leverages chiral templates to control stereochemistry. A representative pathway involves:

-

Enantioselective Alkylation : A chiral oxazolidinone auxiliary directs the diastereoselective alkylation of γ-butyrolactone precursors .

-

Cyclization : Intramolecular Williamson ether synthesis forms the tetrahydrofuran ring.

-

Functionalization : Methoxylation and benzodioxole installation complete the structure.

Key Data:

| Step | Conditions | Yield | Stereoselectivity |

|---|---|---|---|

| Alkylation | LDA, −78°C, THF | 62% | 94% de |

| Cyclization | NaH, DMF, 0°C → rt | 72% | >99% ee |

| Benzodioxole Formation | MeI, K2CO3, acetone, reflux | 85% | N/A |

This method achieves an overall yield of 38% with high enantiomeric excess (>99% ee) .

Bio-Inspired [2+2] Cycloaddition Approach

A biomimetic strategy employs photochemical [2+2] cycloaddition between propenyl phenols to form a cyclobutane intermediate, followed by oxidative fragmentation to yield the furofuran skeleton .

Key Steps:

-

Photochemical Coupling : UV irradiation of propenyl phenol derivatives induces regioselective [2+2] cycloaddition.

-

Oxidative Fragmentation : MnO2-mediated oxidation cleaves the cyclobutane to generate a bis-quinone methide, which undergoes spontaneous cyclization.

Performance Metrics:

| Parameter | Value |

|---|---|

| Cycloaddition Yield | 44–75% |

| Oxidative Efficiency | 82% |

| Overall Yield | 36–61% |

This method excels in scalability and avoids chiral auxiliaries, though it requires precise control of photochemical conditions .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and reproducibility. A hybrid approach combining asymmetric catalysis and enzymatic resolution has been prototyped:

-

Catalytic Asymmetric Epoxidation : Shi’s catalyst generates epoxide intermediates with 90% ee.

-

Enzymatic Hydrolysis : Lipases selectively hydrolyze undesired enantiomers, enhancing optical purity to >99% ee.

Economic Considerations:

| Factor | Impact |

|---|---|

| Catalyst Cost | High ($120/g) |

| Throughput | 200 kg/year (pilot scale) |

| Purity | >98% (HPLC) |

While promising, this method remains under optimization for large-scale deployment .

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Natural Extraction | <0.5% | N/A | Low | 1,200 |

| Asymmetric Synthesis | 38% | >99% ee | Moderate | 850 |

| [2+2] Cycloaddition | 61% | 90% ee | High | 420 |

| Industrial Hybrid | 45% | >99% ee | High | 320 |

Analyse Chemischer Reaktionen

Types of Reactions: Aschantin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is extensively metabolized in human and animal hepatocytes, producing multiple phase 1 and phase 2 metabolites .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include potassium phosphate buffer, magnesium chloride, and nicotinamide adenine dinucleotide phosphate . The reaction conditions typically involve incubation at 37°C in a shaking water bath .

Major Products Formed: The major products formed from the reactions of this compound include this compound catechol, O-desmethylthis compound, and hydroxythis compound . These metabolites are produced via O-demethylenation, catalyzed by cytochrome P450 enzymes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Aschantin is classified as a tetrahydrofurofuran lignan, characterized by its unique 1,3-benzodioxole structure. Research indicates that this compound exhibits various biological properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities. Its primary mechanism involves the inhibition of key signaling pathways such as the mTOR pathway, which plays a critical role in cell proliferation and survival.

- mTOR Inhibition : this compound has been identified as a novel inhibitor of the mammalian target of rapamycin (mTOR). It competes with ATP for binding to the mTOR kinase domain, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This action leads to decreased phosphorylation of Akt and subsequent destabilization of c-Jun, a protein involved in cell transformation and proliferation .

Therapeutic Applications

The therapeutic applications of this compound are extensive, particularly in oncology and metabolic disorders.

Cancer Therapy

This compound's ability to inhibit mTOR signaling suggests its potential as an anticancer agent. Studies have demonstrated its effectiveness in:

- Inhibiting Tumor Growth : this compound has shown promising results in reducing colony formation in cancer cell lines such as LNCaP (prostate cancer) and MIAPaCa-2 (pancreatic cancer) by disrupting EGF-induced signaling pathways .

- Inducing Apoptosis : It has been observed that this compound can induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Metabolic Disorders

Research indicates that this compound may also play a role in managing metabolic disorders due to its antioxidant properties:

- Antioxidant Activity : this compound exhibits significant antioxidant effects, which may contribute to its protective role against oxidative stress-related diseases .

- Anti-inflammatory Effects : By mitigating inflammation, this compound may help manage conditions associated with chronic inflammation, such as obesity and diabetes .

Comparative Metabolism Studies

A comparative study on the metabolism of this compound across different species (human, dog, mouse, rat) revealed that it undergoes moderate to extensive hepatic metabolism. The hepatic extraction ratios ranged from 0.46 to 0.77 across these species, indicating variability in metabolic processing .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Wirkmechanismus

Aschantin exerts its effects through various molecular targets and pathways. It inhibits the activities of cytochrome P450 enzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4 . It also inhibits the mammalian target of rapamycin kinase, leading to the inhibition of mTORC2/Akt and Akt/mTORC1/p70S6K signaling pathways . Additionally, this compound exhibits mechanism-based inhibition of cytochrome P450 enzymes, indicating its potential interactions with pharmacokinetic drugs in vivo .

Vergleich Mit ähnlichen Verbindungen

Aschantin shares structural and functional similarities with several lignans, but key differences in bioactivity, enzyme specificity, and metabolism distinguish its pharmacological profile.

Enzyme Inhibition Profiles

This compound exhibits selective, mechanism-based inhibition of CYP enzymes, outperforming other lignans in potency:

| Enzyme | This compound (Ki, µM) | Honokiol (Ki, µM) | Magnolol (Ki, µM) | |

|---|---|---|---|---|

| CYP2C8 | 10.2 | >50 | >50 | |

| CYP2C9 | 3.7 | 15.4 | 22.1 | |

| CYP2C19 | 5.8 | 8.2 | 18.9 | |

| CYP3A4 | 12.6 | 25.3 | 30.5 |

Notes:

- This compound’s lower Ki values indicate stronger binding affinity and inhibition efficacy .

- Unlike magnolol or honokiol, this compound negligibly affects CYP1A2, CYP2A6, and CYP2D6 at 100 µM .

Metabolic Stability and Species-Specific Differences

This compound undergoes extensive hepatic metabolism, generating 18 metabolites (4 phase I, 14 phase II) via CYP2C8/9/19, UGTs, and sulfotransferases . Key contrasts with analogs:

- Epi-aschantin : Higher glucuronidation rates due to stereochemical differences .

- Fargesin : Faster clearance in rodents, attributed to preferential CYP3A4-mediated oxidation .

- Demethoxythis compound : Increased susceptibility to O-demethylation, reducing bioavailability .

Therapeutic Implications and Drug Interaction Risks

- Drug interactions : this compound’s potent CYP2C9/CYP2C19 inhibition necessitates caution with substrates like warfarin, phenytoin, and NSAIDs .

- Neuroprotection: Epi-aschantin and this compound synergistically suppress neuroinflammatory mediators (e.g., NO, IL-6), offering dual therapeutic avenues .

Biologische Aktivität

Aschantin, a bioactive neolignan primarily derived from the flower buds of Magnolia species, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Source

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is predominantly found in Magnolia species, particularly in Magnolia fargesii and Magnolia officinalis. The compound exhibits significant interactions with various biological targets, including cytochrome P450 enzymes and the mTOR kinase pathway.

Inhibition of Cytochrome P450 Enzymes

This compound has been shown to inhibit several cytochrome P450 (CYP) enzymes, which play crucial roles in drug metabolism. The inhibitory effects were evaluated using human liver microsomes, revealing the following IC50 values:

| CYP Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| CYP2C8 | 10.2 | Mechanism-based inhibition |

| CYP2C9 | 3.7 | Mechanism-based inhibition |

| CYP2C19 | 5.8 | Mechanism-based inhibition |

| CYP3A4 | 12.6 | Mechanism-based inhibition |

| CYP1A2 | >100 | Negligible inhibition |

| CYP2D6 | >200 | Negligible inhibition |

These results indicate that this compound can significantly affect the metabolism of drugs that are substrates for these enzymes, suggesting potential pharmacokinetic interactions in vivo .

Targeting mTOR Kinase

This compound has also been identified as a potent inhibitor of the mammalian target of rapamycin (mTOR) kinase. It competes with ATP at the active site of mTOR, disrupting the mTOR signaling pathways involved in cell proliferation and survival:

- EGF-Induced Akt Activation : this compound inhibits epidermal growth factor (EGF)-induced activation of Akt by preventing its phosphorylation at Ser473/Thr308.

- Destabilization of c-Jun : The compound promotes the degradation of c-Jun via the ubiquitin-proteasome pathway, which is critical for inhibiting cell transformation and proliferation in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits chemopreventive properties through its action on signaling pathways involved in cancer cell growth. In vitro studies demonstrate that this compound inhibits anchorage-independent growth in cancer cell lines such as LNCaP and MIAPaCa-2 .

Anti-inflammatory Effects

This compound's anti-inflammatory potential has been explored in the context of airway diseases. Studies suggest that it may attenuate inflammation by suppressing EGFR signaling pathways, which are often upregulated in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Clinical Implications

A comparative study on the metabolism of this compound across different species (human, dog, mouse, rat) revealed significant differences in metabolic profiles, suggesting that animal models may not fully replicate human pharmacokinetics . This highlights the necessity for careful consideration when translating preclinical findings to clinical applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing Aschantin’s purity and structural identity in experimental settings?

this compound’s purity can be validated using liquid chromatography coupled with mass spectrometry and evaporative light scattering detection (LC/MS-ELSD), which provides high sensitivity for detecting impurities . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), with comparisons to reference spectra from authenticated sources. For reproducibility, ensure batch-to-batch consistency by documenting solvent systems, column types, and calibration standards .

Q. How can researchers design initial experiments to evaluate this compound’s inhibitory effects on cytochrome P450 (CYP) enzymes?

Use human liver microsomes (HLMs) incubated with this compound across a concentration range (e.g., 0.1–100 μM) to measure enzyme activity. Employ CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4) and quantify metabolite formation via LC-MS/MS. Normalize activity to uninhibited controls and plot dose-response curves to calculate IC₅₀ values . Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay conditions .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent enzyme inhibition data?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to determine IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report variability through standard deviation (SD) or confidence intervals (CI) across replicates. For enzyme kinetics, fit data to Michaelis-Menten or Hill equations to distinguish competitive/non-competitive inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory potencies of this compound across CYP isoforms?

Discrepancies may arise from differences in microsomal protein concentrations, incubation times, or probe substrates. Standardize experimental conditions using validated HLM batches and probe substrates per FDA guidelines . Perform correlation analyses between inhibition potency and physicochemical properties (e.g., logP, molecular weight) to identify structure-activity relationships (SARs). Cross-validate findings with recombinant CYP isoforms to isolate isoform-specific effects .

Q. What strategies optimize experimental designs for studying this compound’s dual inhibition of CYP and UGT enzymes?

Use a tiered approach:

- Screening Phase : Employ high-throughput fluorometric or luminescent assays to identify potential CYP/UGT targets.

- Validation Phase : Confirm hits using LC-MS/MS-based kinetic assays with physiologically relevant substrate concentrations.

- Mechanistic Phase : Conduct time-dependent inhibition (TDI) studies with pre-incubation steps to assess irreversible binding. Include negative controls (e.g., UGT-specific inhibitors like nilotinib) to differentiate between CYP and UGT contributions .

Q. How should researchers address batch-to-batch variability in this compound sourcing for in vivo studies?

Characterize each batch via NMR, HRMS, and HPLC-UV to confirm purity (>98%) and stereochemical consistency. Document supplier-specific synthesis protocols (e.g., extraction from Futranopsis species vs. synthetic routes) in supplementary materials. For pharmacokinetic studies, use a single batch to minimize variability .

Q. What frameworks support the integration of this compound’s in vitro data into predictive pharmacokinetic models?

Apply physiologically based pharmacokinetic (PBPK) modeling using tools like Simcyp or GastroPlus. Input parameters include in vitro-in vivo extrapolation (IVIVE) of CYP inhibition constants (Kᵢ), plasma protein binding, and tissue partition coefficients. Validate models against clinical DDI (drug-drug interaction) datasets for structurally related lignans .

Q. Methodological Best Practices

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw chromatograms, NMR spectra, and kinetic datasets in public repositories (e.g., Zenodo) .

- Manuscript Reporting : Follow SRIME (Standards for Reporting In vitro Metabolism Experiments) guidelines to detail microsomal protein content, incubation conditions, and normalization methods .

- Ethical Compliance : For studies involving animal models, include ethics committee approvals and ARRIVE 2.0 checklist items (e.g., sample size justification, randomization protocols) .

Eigenschaften

IUPAC Name |

5-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDWGDNAFRAXCN-VUEDXXQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156632 | |

| Record name | Aschantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13060-15-6 | |

| Record name | (+)-Aschantin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13060-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aschantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aschantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.